molecular formula C24H16N2 B11510941 4'-Phenyl-2,3'-biquinoline

4'-Phenyl-2,3'-biquinoline

Cat. No.: B11510941
M. Wt: 332.4 g/mol
InChI Key: SRJPSBLSAVHATR-UHFFFAOYSA-N
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Description

4’-Phenyl-2,3’-biquinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of two quinoline units connected through a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Phenyl-2,3’-biquinoline typically involves multi-step reactions. One common method is the Fe-catalyzed three-component reaction, which includes 2-methyl quinolines, anthranils, and N,N-dimethylacetamide (DMA). This reaction undergoes several steps, including C-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation .

Industrial Production Methods: While specific industrial production methods for 4’-Phenyl-2,3’-biquinoline are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of transition metal catalysts and environmentally friendly solvents to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 4’-Phenyl-2,3’-biquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-Phenyl-2,3’-biquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making it a potential anticancer agent .

Comparison with Similar Compounds

    Quinoline: A simpler structure with a single quinoline unit.

    2,3’-Biquinoline: Lacks the phenyl group, making it structurally less complex.

    4-Hydroxyquinoline: Contains a hydroxyl group, offering different chemical reactivity.

Uniqueness: 4’-Phenyl-2,3’-biquinoline stands out due to its dual quinoline units connected by a phenyl group, providing unique electronic and steric properties. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C24H16N2

Molecular Weight

332.4 g/mol

IUPAC Name

4-phenyl-3-quinolin-2-ylquinoline

InChI

InChI=1S/C24H16N2/c1-2-9-18(10-3-1)24-19-11-5-7-13-22(19)25-16-20(24)23-15-14-17-8-4-6-12-21(17)26-23/h1-16H

InChI Key

SRJPSBLSAVHATR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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